

A Comprehensive Technical Guide to the Physicochemical Properties of Danofloxacin Mesylate

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Compound of Interest

Compound Name: Danofloxacin Mesylate

Cat. No.: B194095

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Introduction

Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized exclusively in veterinary medicine for the treatment of respiratory and gastrointestinal diseases in cattle, swine, and poultry.[1][2][3] Its mesylate salt form, **danofloxacin mesylate**, is often preferred as it enhances solubility and stability.[4][5] The mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for the supercoiling, replication, and transcription of bacterial DNA.[2][6][7] This guide provides an in-depth overview of the core physicochemical properties of **danofloxacin mesylate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Danofloxacin mesylate is the methanesulfonate salt of danofloxacin. The biologically active form is the (1S)-enantiomer, which demonstrates optimal antibacterial activity.[4]

- Chemical Name: (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinoline carboxylic acid methanesulphonate.[8]
- Synonyms: **Danofloxacin mesylate**, Advocin®, CP-76,136-27.[8][9]
- CAS Number: 119478-55-6.[9][10]

Table 1: Core Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₀ FN ₃ O ₃ • CH ₄ O ₃ S (or C ₂₀ H ₂₄ FN ₃ O ₆ S)	[7][9][10]
Molecular Weight	453.49 g/mol	[7][8][10]
Appearance	White to off-white or light yellow crystalline powder	[7][8][11]
Melting Point	328°C / 337-339°C	[4][6][8]
UVmax	236, 282, 351 nm	[9][12]
Optical Rotation	+197° (for Danofloxacin base)	[8]

Solubility and Partition Coefficients

The mesylate salt form significantly improves the aqueous solubility of the parent compound. The solubility is pH-dependent, a characteristic feature of fluoroquinolones.

Table 2: Solubility Data for **Danofloxacin Mesylate**

Solvent	Solubility	Source(s)
Water	20 mg/mL	[9][12]
Water (25°C)	10% (g/mL) (approx. 100 mg/mL)	[6]
Water (for injection)	91 mg/mL	[13]
DMSO	~25 mg/mL	[9][12]
Methanol	Slightly soluble / Soluble	[6][7]
Chloroform	Almost insoluble	[6]
Ethanol	Insoluble	[13]

Table 3: Predicted Physicochemical Properties

Property	Value	Source
pKa (Strongest Acidic)	5.49	[10]
pKa (Strongest Basic)	7.31	[10]
logP	0.33	[10]
logS	-2.7	[10]
Water Solubility	0.738 mg/mL	[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are protocols derived from cited analytical studies.

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method has been developed and validated for the quantitative determination of **danofloxacin mesylate**.[\[1\]](#)

- Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (LC-DAD).[\[1\]](#)
- Column: RP-18 column.[\[1\]](#)
- Mobile Phase: A mixture of 0.3% triethylamine (pH adjusted to 3.0) and acetonitrile in an 85:15 (v/v) ratio.[\[1\]](#)
- Standard Solution Preparation:
 - Accurately weigh 5.0 mg of **danofloxacin mesylate** reference standard and transfer to a 100 mL volumetric flask.[\[1\]](#)
 - Dissolve in purified water to obtain a concentration of 50.0 µg/mL.[\[1\]](#)

- Perform successive dilutions with the same diluent to achieve the desired working concentrations (e.g., 10.0 µg/mL).[\[1\]](#)
- Sample Preparation (Injectable Solution):
 - Transfer a 1 mL aliquot of the injectable solution (e.g., 2.5%) to a 100 mL volumetric flask.[\[1\]](#)
 - Complete the volume with purified water and homogenize to obtain a final concentration of 250 µg/mL.[\[1\]](#)
- Quantification: Generate a calibration curve by plotting the peak area or height against the concentration of the standard solutions. Calculate the concentration of the sample from this curve.[\[14\]](#)

Optical Rotation Method for Content Determination

This method provides a simpler alternative to titration for determining the content of the chiral **danofloxacin mesylate**.[\[15\]](#)

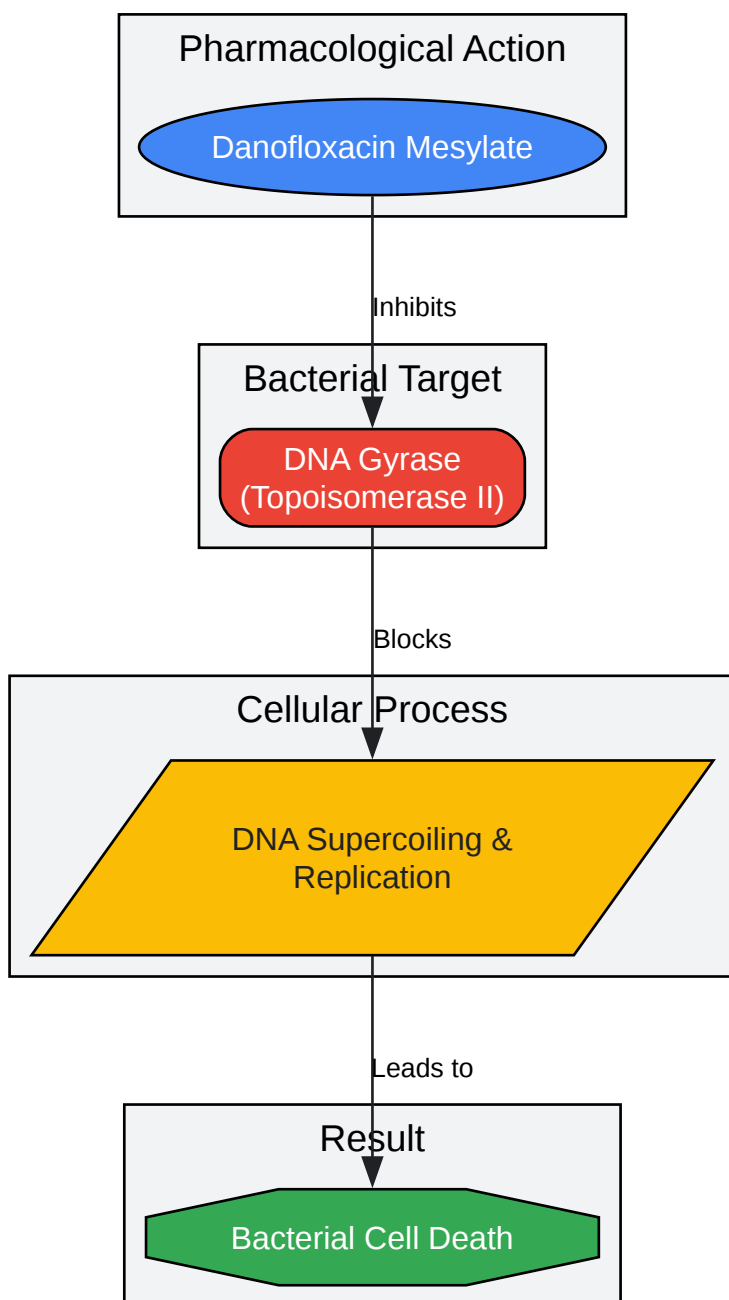
- Instrumentation: Polarimeter.
- Standard Curve Construction:
 - Accurately weigh 5.0 g of the reference standard into a 50 mL volumetric flask, dissolve in water, and dilute to the mark to create a 100 mg/mL stock solution.[\[15\]](#)
 - Prepare a series of standard solutions (e.g., 6, 8, 10, 12, and 14 mg/mL) by diluting the stock solution with water in 100 mL volumetric flasks.[\[15\]](#)
 - Use purified water as a blank and measure the optical rotation of each standard solution at room temperature.[\[15\]](#)
 - Construct a standard curve by plotting optical rotation versus concentration. A linear relationship should be observed (e.g., $r=0.9998$).[\[15\]](#)
- Sample Content Determination:

- Prepare a sample solution of a known concentration (e.g., 0.5 g in a 50 mL volumetric flask, diluted with water).[15]
- Measure the optical rotation of the sample solution.[15]
- Calculate the content using the equation derived from the standard curve.[15]

Visualizations: Mechanism and Workflows

Mechanism of Action

Danofloxacin's bactericidal effect stems from its ability to inhibit DNA gyrase, a critical enzyme in bacterial DNA replication.[16] This inhibition prevents the necessary supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately, cell death.[6][7]

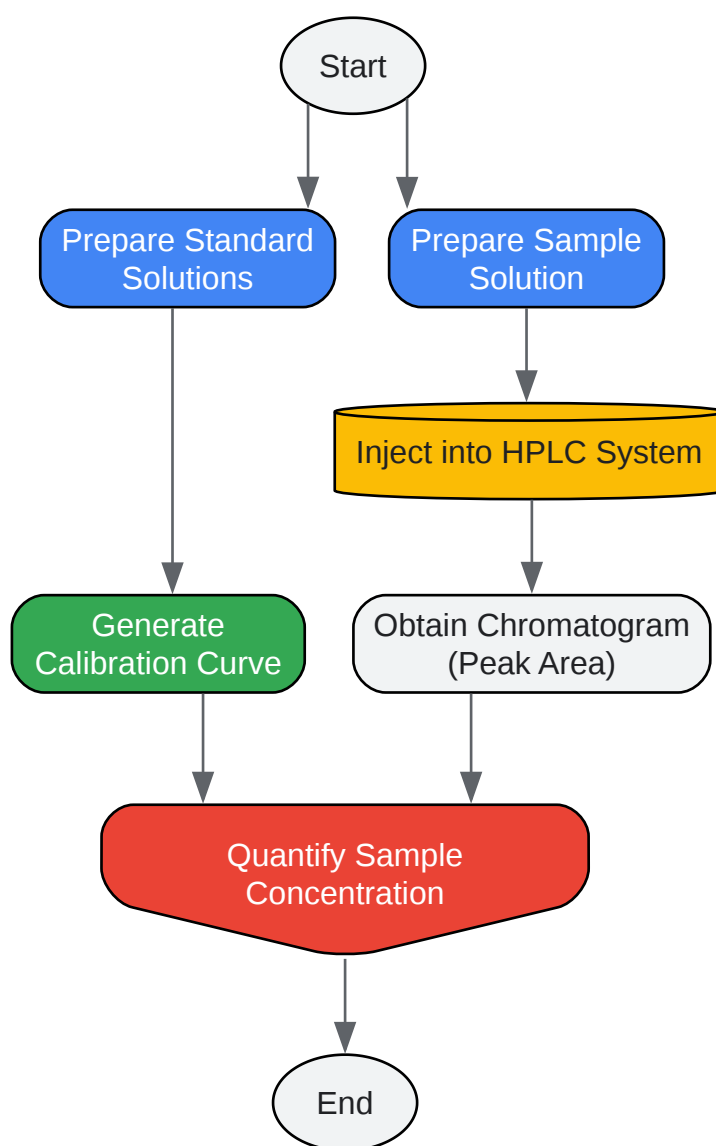


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Caption: Mechanism of action of **Danofloxacin Mesylate**.

Analytical Workflow: HPLC Quantification

The following diagram illustrates a typical workflow for the quantification of **danofloxacin mesylate** in a pharmaceutical formulation using High-Performance Liquid Chromatography (HPLC).

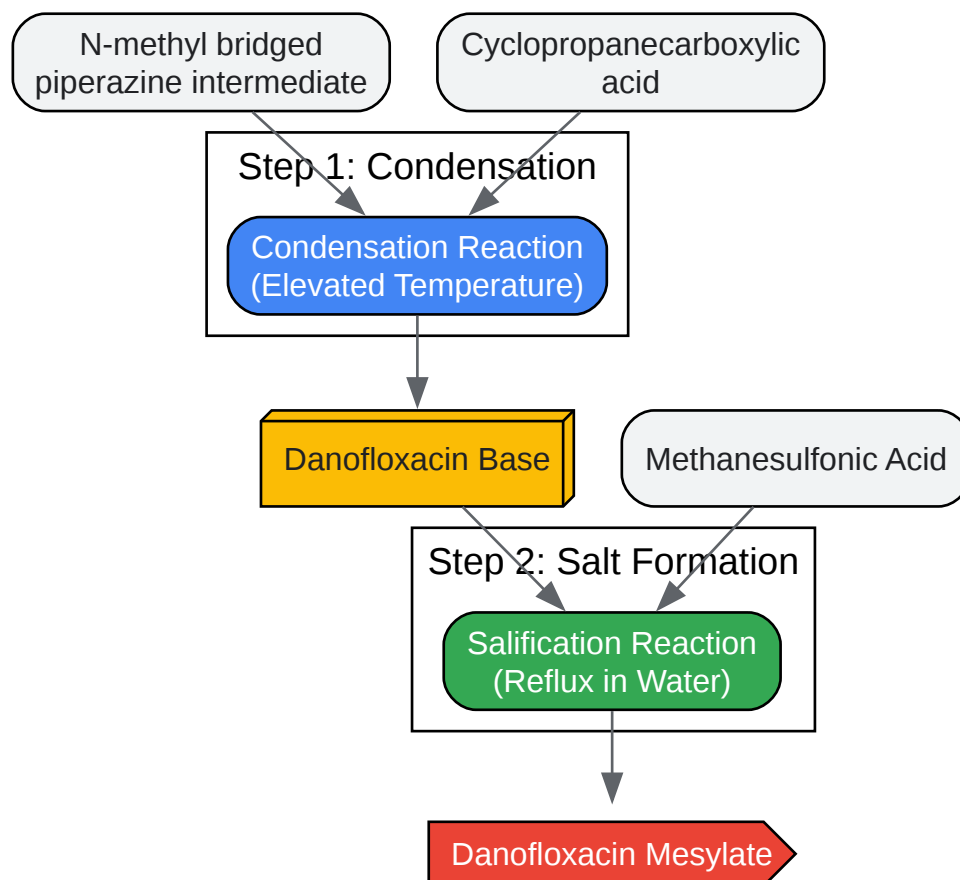


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Caption: Experimental workflow for HPLC quantification.

Synthesis of Danofloxacin Mesylate

The production of **danofloxacin mesylate** is a multi-step chemical synthesis process that concludes with the formation of the stable mesylate salt.[4][5]



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Caption: Logical workflow for the synthesis of **Danofloxacin Mesylate**.

Stability

Danofloxacin mesylate exhibits good stability under acidic and basic conditions. One study reported no significant degradation after four weeks of storage at 50°C in either 1.0M HCl or 1.0M NaOH.[8] However, it is susceptible to degradation under oxidative and photolytic conditions. A study on its degradation showed a 15.25% decrease in concentration after 24 hours and a 25.5% decrease after 48 hours under photolytic and oxidative stress. The compound is also noted to be hygroscopic.[6]

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